molecular formula C12H13BrN4O2S B2357001 5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 2034518-94-8

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B2357001
CAS No.: 2034518-94-8
M. Wt: 357.23
InChI Key: NWCCSFJIMWVSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a bromofuran moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with the bromofuran carboxylic acid under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide: This compound has a thiophenyl group instead of a bromofuran moiety.

    N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide: This compound has a dimethoxybenzamide group instead of a bromofuran moiety.

    N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: This compound has a tetrahydronaphthalene sulfonamide group instead of a bromofuran moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c13-10-2-1-9(19-10)12(18)15-8-3-5-17(6-4-8)11-7-14-20-16-11/h1-2,7-8H,3-6H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCSFJIMWVSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(O2)Br)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.